molecular formula C19H25N8O11P B1167364 CYTIDYLYL-(2/'-5/')ADENOSINE AMMONIUM CAS No. 102616-37-5

CYTIDYLYL-(2/'-5/')ADENOSINE AMMONIUM

Cat. No.: B1167364
CAS No.: 102616-37-5
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Description

Cytidylyl-(2'-5')-adenosine ammonium is a dinucleotide composed of cytidine and adenosine linked via a non-canonical 2'-5' phosphodiester bond, with an ammonium counterion stabilizing the phosphate group. Unlike the standard 3'-5' linkage found in RNA, the 2'-5' configuration confers unique biochemical properties, such as resistance to typical RNA-degrading enzymes and distinct roles in cellular signaling pathways . This compound’s ammonium salt form enhances solubility and stability under physiological conditions, making it relevant for research and therapeutic applications .

Properties

CAS No.

102616-37-5

Molecular Formula

C19H25N8O11P

Origin of Product

United States

Comparison with Similar Compounds

Linkage Configuration: 2'-5' vs. 3'-5'

The 2'-5' phosphodiester bond distinguishes this compound from the canonical 3'-5' dinucleotides. For example:

  • 3'-5' Deoxycytidylyl-deoxyadenosine ammonium (CAS 102783-54-0) contains a 3'-5' linkage and deoxyribose sugars, typical of DNA .
  • (2'-5')-Oligoadenylate (oligo(A)) is a 2'-5' linked adenosine homopolymer known to activate RNase L during antiviral responses .

Table 1: Linkage-Specific Properties

Compound Linkage Sugar Type Biological Role Reference
Cytidylyl-(2'-5')-adenosine ammonium 2'-5' Ribose Signaling, enzyme modulation
3'-5' Deoxycytidylyl-deoxyadenosine 3'-5' Deoxyribose DNA analogs, structural studies
(2'-5')-Oligo(A) 2'-5' Ribose Antiviral RNase L activation

Nucleotide Composition: Cytidine vs. Adenosine Derivatives

Cytidylyl-(2'-5')-adenosine ammonium combines cytidine and adenosine, whereas related compounds vary in nucleoside composition:

  • CDP-choline (cytidine-5'-diphosphocholine) pairs cytidine with choline for phospholipid synthesis .
  • ADP and CDP (adenosine/cytidine diphosphates) function as metabolic intermediates in nucleotide and lipid biosynthesis .

Salt Forms: Ammonium vs. Sodium

Salt forms influence solubility and application:

  • Cytidine-5'-diphosphate disodium salt (CAS 54394-90-0) is used in enzymatic assays for CTP synthesis .
  • Ammonium salts, like the target compound, may offer enhanced stability in non-aqueous systems .

Biochemical and Functional Comparisons

Enzyme Substrate Specificity

  • Ribonucleotide Reductase (RNR) : CDP and ADP show divergent Mg²⁺ requirements and inhibitor sensitivities. CDP reduction requires 3–4 mM Mg²⁺, while ADP reduction is inhibited at 0.1 mM Mg²⁺ .
  • CMP Kinase: Cytidine derivatives like CDP-choline are substrates for kinases in phospholipid biosynthesis, whereas adenosine derivatives (e.g., ADP) participate in energy metabolism .

Table 2: Enzymatic Interactions

Compound Enzyme System Key Observation Reference
CDP RNR (Ehrlich tumor) Optimal Mg²⁺ = 3–4 mM
ADP RNR (Ehrlich tumor) Inhibited at Mg²⁺ > 0.1 mM
CDP-choline CTP:phosphocholine cytidylyltransferase Substrate for phospholipid synthesis

Metabolic and Therapeutic Roles

  • CDP-choline : Repairs neuronal membranes and treats cognitive deficits in stimulant-exposed adolescents .
  • (2'-5')-Oligo(A) : Triggers RNase L-mediated RNA degradation in antiviral defense .
  • Cytidylyl-(2'-5')-adenosine ammonium: Potential roles in signaling pathways, analogous to 2'-5' oligo(A), warrant further study .

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